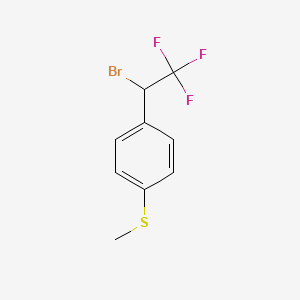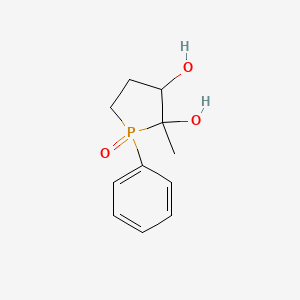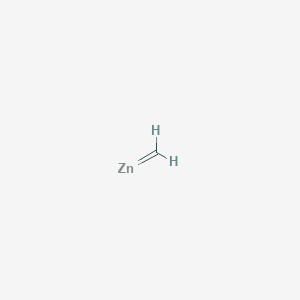![molecular formula C20H42O2 B14302867 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane CAS No. 113570-77-7](/img/structure/B14302867.png)
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane is an organic compound characterized by its unique structure, which includes multiple methyl groups and a peroxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane typically involves the reaction of 2,2,5,5-tetramethylhexane with a suitable peroxidizing agent. Common reagents used in the synthesis include hydrogen peroxide or organic peroxides under controlled conditions to ensure the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane can undergo various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming alcohols or ketones.
Reduction: Reduction of the peroxy group can yield the corresponding alcohol.
Substitution: The methyl groups can be involved in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of polymers and as an initiator in polymerization reactions.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative reactions that can modify biological molecules or initiate polymerization processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethylhexane: A related compound without the peroxy group, used as a solvent and in organic synthesis.
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether used as a solvent in organic reactions.
2,2,5,5-Tetramethyl-4-phenyl-3-imidazolin-1-yloxy: Used as a radical initiator in chemical synthesis.
Propriétés
Numéro CAS |
113570-77-7 |
|---|---|
Formule moléculaire |
C20H42O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-1-(2,2,5,5-tetramethylhexylperoxy)hexane |
InChI |
InChI=1S/C20H42O2/c1-17(2,3)11-13-19(7,8)15-21-22-16-20(9,10)14-12-18(4,5)6/h11-16H2,1-10H3 |
Clé InChI |
JZYMRBFSUVHMND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC(C)(C)COOCC(C)(C)CCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)


![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)


![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)



